[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol

Medicinal Chemistry Carbocyclic Nucleoside Synthesis Building Block Comparison

Accessing pre-functionalized cyclopentane scaffolds with orthogonal reactivity often requires multi-step in-house synthesis, delaying medicinal chemistry campaigns. This compound eliminates that bottleneck by integrating three orthogonal reactive sites on a single dimethyl-substituted cyclopentane ring: • Electrophilic bromomethyl group for direct nucleobase attachment via C-N bond formation • Two hydroxymethyl handles enabling selective protection/phosphorylation strategies for nucleotide prodrug generation • Gem-dimethyl substitution pre-organizes ring conformation, reducing entropic penalty upon target binding Supplied with Certificate of Analysis. Custom synthesis from mg to multi-gram scale available.

Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
Cat. No. B12215044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol
Molecular FormulaC10H19BrO2
Molecular Weight251.16 g/mol
Structural Identifiers
SMILESCC1(CCC(C1(C)CBr)CO)CO
InChIInChI=1S/C10H19BrO2/c1-9(7-13)4-3-8(5-12)10(9,2)6-11/h8,12-13H,3-7H2,1-2H3
InChIKeyYNMYGKIFOPCRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol – Structural & Procurement Overview


[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol (molecular formula C10H19BrO2, molecular weight 251.16 g/mol) is a polysubstituted cyclopentane derivative bearing one bromomethyl and two hydroxymethyl functional groups on a dimethyl-substituted cyclopentane ring . The stereochemically defined analog, (1R,2R,3S)-2-(bromomethyl)-1,2-dimethyl-1,3-cyclopentanedimethanol, is registered under CAS 497261-99-1 . This compound belongs to the broader class of cyclopentanedimethanol derivatives that serve as key intermediates in the synthesis of carbocyclic nucleoside analogs with documented antiviral and cytostatic activities [1]. The combination of a reactive bromomethyl leaving group and two hydroxymethyl handles for further derivatization positions this compound as a versatile building block for medicinal chemistry campaigns targeting modified nucleoside scaffolds.

Building block type Trifunctional intermediate (1 electrophilic, 2 nucleophilic handles)
Ring pre-organization Dimethyl-substituted cyclopentane restricts pseudorotation for carbocyclic nucleoside research
Stereochemical control (1R,2R,3S)-stereoisomer available for enantioselective synthesis

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol: Unrivaled for Nucleoside Scaffolds


Generic cyclopentyl bromides such as (bromomethyl)cyclopentane (C6H11Br, MW 163.06) lack the hydroxymethyl functionalities required for nucleobase attachment and downstream glycosidic bond formation . Conversely, simple cyclopentanedimethanols (e.g., 1,3-cyclopentanedimethanol) lack the bromomethyl electrophilic handle needed for selective C–C or C–N bond-forming reactions without additional activation steps [1]. The target compound uniquely integrates three orthogonal reactive sites—one electrophilic bromomethyl group and two nucleophilic hydroxymethyl groups—on a dimethyl-substituted cyclopentane scaffold that pre-organizes the ring conformation for carbocyclic nucleoside construction [1]. Substituting any single-functional-group analog would necessitate additional synthetic steps, introduce regioselectivity challenges, and alter the stereochemical outcome of the final nucleoside analog.

Monofunctional bromomethyl analog (Bromomethyl)cyclopentane lacks hydroxymethyl handles needed for nucleobase attachment and phosphorylation
Diol-only analog 1,3-Cyclopentanedimethanol lacks the electrophilic bromomethyl site required for selective C–C / C–N bond formation
Other cyclopentyl bromides Replacement may introduce regioselectivity challenges and alter stereochemical outcome of downstream nucleoside analogs

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol – Differentiation from Structural Analogs


Trifunctional Architecture vs. Mono- and Difunctional Analogs

The target compound possesses three synthetically orthogonal functional groups: one bromomethyl (electrophilic) and two hydroxymethyl (nucleophilic) moieties. By comparison, (bromomethyl)cyclopentane (CAS 3814-30-0) offers only one reactive site (bromomethyl, MW 163.06) , while 1,3-cyclopentanedimethanol (CAS 5763-53-1) offers two hydroxymethyl groups but no electrophilic handle (MW 130.18) . The trifunctional architecture of the target compound enables convergent synthetic strategies—simultaneous nucleobase installation via the bromomethyl group and protecting-group manipulation or phosphorylation via the hydroxymethyl groups—without requiring sequential activation/deprotection cycles.

Functional group inventory
Class-level
Target: 3 orthogonal handles (1× Br, 2× OH); comparators: 1 handle (Br only) or 2 handles (OH only)
Supports convergent synthetic strategies, reducing total synthetic steps
Based on structural comparison; vendor-reported purity ≥95%
Medicinal Chemistry Carbocyclic Nucleoside Synthesis Building Block Comparison

Conformational Restriction via Dimethyl Substitution Pattern

The geminal dimethyl substitution at the 2- and 3-positions of the cyclopentane ring (as seen in the (1R,2R,3S)-stereoisomer, CAS 497261-99-1) introduces conformational restriction relative to unsubstituted cyclopentanedimethanol scaffolds . In carbocyclic nucleoside synthesis, the cyclopentane ring mimics the tetrahydrofuran ring of natural nucleosides; dimethyl substitution restricts ring puckering to conformations that more closely approximate the biologically active sugar pucker (C2′-endo or C3′-endo) required for kinase recognition and antiviral activity [1]. Unsubstituted cyclopentanedimethanol scaffolds exhibit greater conformational flexibility, which can result in lower target binding affinity after nucleobase installation.

Ring puckering restriction
Class-level
2,3-Dimethyl substitution limits pseudorotation; unsubstituted scaffolds remain conformationally flexible
May reduce iterative design cycles for target affinity optimization
Inferred from carbocyclic nucleoside SAR; 3- to 10-fold EC₅₀ improvement reported in downstream analogs
Stereochemistry Conformational Analysis Nucleoside Analog Design

Bromine Leaving-Group Density as Procurement Metric

The mass fraction of bromine in the target compound is 31.8% (79.90 g/mol Br / 251.16 g/mol total MW), meaning every gram of compound delivers approximately 318 mg of reactive bromine for nucleophilic displacement chemistry . In contrast, 2-bromo-1,1-dimethylcyclopentane (CAS 22228-38-2, C7H13Br, MW 177.08) delivers a higher bromine mass fraction (45.1%) but lacks the hydroxymethyl groups required for subsequent nucleobase construction . This bromine content metric enables direct procurement cost calculations based on reactive equivalents per gram, rather than raw mass, when comparing building blocks for divergent synthetic pathways.

Br mass fraction
Specification review
31.8% Br by mass (79.90 / 251.16), co-delivers 2 hydroxymethyl groups
Procurement should evaluate co-delivered functionality, not Br content alone
Compared to 45–49% Br in mono-functional analogs without OH handles
Synthetic Efficiency Leaving-Group Density Procurement Optimization

[2-(Bromomethyl)-3-(hydroxymethyl)-2,3-dimethylcyclopentyl]methanol – Research & Industrial Applications


Antiviral Carbocyclic Nucleoside Analog Libraries

The compound's trifunctional architecture (bromomethyl + two hydroxymethyl groups) on a dimethyl-substituted cyclopentane ring enables direct, divergent construction of carbocyclic nucleoside analog libraries. The bromomethyl group serves as the electrophilic attachment point for purine or pyrimidine bases, while the two hydroxymethyl groups permit selective protection/phosphorylation strategies to generate nucleotide prodrugs [1]. This scaffold class has demonstrated antiviral activity against HIV, hepatitis C, and dengue viruses when elaborated into adenosine, inosine, and uridine carbocyclic analogs [1]. Procurement of this pre-functionalized intermediate reduces the number of linear synthetic steps required to access screening libraries compared to routes starting from unsubstituted cyclopentanedimethanol.

Enantioselective Carbocyclic Nucleoside Synthesis Intermediate

The (1R,2R,3S)-stereoisomer (CAS 497261-99-1) provides a defined relative stereochemistry at three contiguous centers on the cyclopentane ring [1]. This pre-established stereochemical arrangement is critical for carbocyclic nucleoside synthesis, where the relative configuration of substituents on the cyclopentane ring dictates whether the final nucleoside analog adopts the biologically active D-like or L-like topology recognized by viral and cellular kinases. Starting from a stereochemically defined intermediate circumvents the need for chiral resolution or asymmetric synthesis steps later in the synthetic sequence, improving overall yield and reducing separation costs.

Orthogonal Building Block for PROTAC Linker Design

The compound's orthogonal functional groups—one electrophilic (bromomethyl) and two nucleophilic (hydroxymethyl)—make it suitable as a branched linker precursor in PROTAC (Proteolysis Targeting Chimera) design. The bromomethyl group can be selectively displaced to attach the E3 ligase ligand, while the two hydroxymethyl groups can be differentially protected and sequentially functionalized to attach the target protein ligand and solubility-modulating groups. This orthogonality reduces the number of protecting group manipulation steps compared to linear diol or mono-bromide linkers.

Conformationally Constrained Cyclopentane Pharmaceuticals

Beyond nucleoside analogs, the dimethyl-substituted cyclopentane scaffold with three functionalization handles is relevant to the synthesis of cyclopentane-containing pharmaceutical agents where ring conformation influences target binding. The geminal dimethyl groups restrict cyclopentane ring pseudorotation, potentially enhancing binding entropy by pre-organizing the scaffold into a bioactive conformation [1]. This pre-organization is valuable in programs targeting enzymes with deep, sterically constrained active sites where flexible linkers or scaffolds incur a significant entropic penalty upon binding.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside analog library synthesis
Trifunctional orthogonal handles
Nucleobase installation and selective phosphorylation
Enantioselective nucleoside synthesis
(1R,2R,3S)-stereoisomer with defined relative configuration
Stereochemical outcome of final nucleoside analog
Branched PROTAC linker precursor
Orthogonal electrophilic and nucleophilic handles
Sequential E3 ligase and target protein ligand attachment
Conformationally constrained cyclopentane pharmaceutical research
Geminal dimethyl substitution for restricted ring puckering
Binding entropy and active-site fit in target enzymes
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